molecular formula C11H16N2 B043917 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine CAS No. 118489-60-4

3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine

Cat. No. B043917
M. Wt: 176.26 g/mol
InChI Key: AWISAJZXBOCVNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, also known as MBBD, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a diamine, meaning it contains two amino groups, and its chemical structure includes a benzene ring and a methylbutenyl group.

Mechanism Of Action

The mechanism of action of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine varies depending on its specific application. As a fluorescent probe, it binds to metal ions and emits a characteristic fluorescence signal, allowing for their detection and quantification. As a ligand for metal complexes, it can form stable coordination compounds that have unique properties and potential uses. As a potential drug candidate, it may interact with specific targets in cells to exert its therapeutic effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine are still being studied, but early research suggests that it may have antioxidant and anti-inflammatory properties, as well as potential anticancer activity. It may also have effects on cellular signaling pathways and gene expression.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine in lab experiments is its unique chemical structure and properties, which make it a versatile compound for use in a wide range of applications. However, its synthesis can be complex and time-consuming, and its potential toxicity and side effects must be carefully evaluated before use.

Future Directions

There are many potential future directions for research on 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine, including further optimization of its synthesis method, exploration of its potential uses in drug discovery and development, and investigation of its effects on cellular signaling pathways and gene expression. Additional research is also needed to fully understand its potential toxicity and side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.

Synthesis Methods

The synthesis of 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine involves several steps, including the reaction of 2-methylbut-3-en-2-ol with benzaldehyde to form 3-(2-methylbut-3-en-2-yl)benzaldehyde, which is then reacted with ammonia to form the final product, 3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine. This synthesis method has been optimized and improved over time to increase the yield and purity of the compound.

Scientific Research Applications

3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine has been studied for its potential use in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as a potential drug candidate for the treatment of cancer and other diseases. Its unique chemical structure and properties make it a versatile compound for use in a wide range of research areas.

properties

CAS RN

118489-60-4

Product Name

3-(2-Methylbut-3-en-2-yl)benzene-1,2-diamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

3-(2-methylbut-3-en-2-yl)benzene-1,2-diamine

InChI

InChI=1S/C11H16N2/c1-4-11(2,3)8-6-5-7-9(12)10(8)13/h4-7H,1,12-13H2,2-3H3

InChI Key

AWISAJZXBOCVNM-UHFFFAOYSA-N

SMILES

CC(C)(C=C)C1=C(C(=CC=C1)N)N

Canonical SMILES

CC(C)(C=C)C1=C(C(=CC=C1)N)N

synonyms

1,2-Benzenediamine, 3-(1,1-dimethyl-2-propenyl)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.